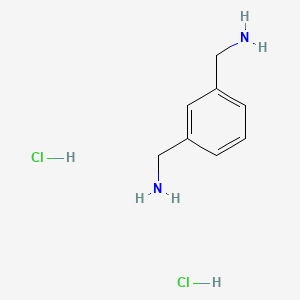
1,3-Phenylenedimethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Phenylenedimethanamine dihydrochloride: is an organic compound with the molecular formula C8H14Cl2N2 . It is a derivative of 1,3-phenylenedimethanamine, where the amine groups are converted into their dihydrochloride salt form. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Phenylenedimethanamine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-phenylenedimethanamine with hydrochloric acid. The reaction typically occurs under ambient conditions, resulting in the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Phenylenedimethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines and amides.
Scientific Research Applications
1,3-Phenylenedimethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of 1,3-phenylenedimethanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1,3-Phenylenedimethanamine: The parent compound without the dihydrochloride salt form.
1,4-Phenylenedimethanamine: A structural isomer with different chemical properties.
m-Xylylenediamine: Another related compound with similar applications.
Uniqueness
1,3-Phenylenedimethanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in industrial and research applications where these properties are advantageous .
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
[3-(aminomethyl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h1-4H,5-6,9-10H2;2*1H |
InChI Key |
TZQKBVRYFWPVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















